REACTION_CXSMILES
|
[ClH:1].O1CCO[CH2:4][CH2:3]1.[NH2:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14].C(O)C>>[ClH:1].[NH2:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([O:15][CH2:3][CH3:4])=[O:14] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
32.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
NCCOCC(=O)O
|
Name
|
|
Quantity
|
38.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 h at a gentle reflux
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCOCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |